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Compound Name: AHU2

Cat. No.: B1192105 Get Quote

An Illustrative Guide for Researchers, Scientists, and Drug Development Professionals

Notice of Clarification: The term "AHU2" is ambiguous in scientific literature. To provide a

functional and detailed comparison guide as requested, this document will focus on the well-

characterized Arabidopsis thaliana plasma membrane H+-ATPase 2 (AHA2) as a case study.

The principles and experimental methodologies described herein can be readily adapted to

compare other proteins and their paralogs once the specific protein of interest is identified.

The plasma membrane H+-ATPase is a crucial enzyme in plants, establishing and maintaining

the electrochemical proton gradient across the plasma membrane. This gradient is vital for

nutrient uptake, cell elongation, and pH homeostasis. In Arabidopsis thaliana, the H+-ATPases

are encoded by a multigene family known as AHA (AUTOINHIBITED H+-ATPASE), with 11

isoforms.[1] Among these, AHA1 and AHA2 are the most predominantly expressed.[2][3] This

guide provides a comparative functional analysis of AHA2 and its key paralogs, AHA1, AHA3,

and AHA7, supported by experimental data and detailed methodologies.

Comparative Functional and Kinetic Properties
The various isoforms of the AHA family, while sharing a core function, exhibit distinct kinetic

properties, expression patterns, and physiological roles. These differences allow for fine-tuned

regulation of proton pumping in response to developmental cues and environmental stimuli.
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Feature AHA1 AHA2 AHA3 AHA7

Primary

Expression

Ubiquitous, high

in most tissues.

[3]

Predominantly in

roots and guard

cells.[3][4]

Phloem

companion cells,

essential for

pollen formation.

[2]

Root hairs.[3]

Physiological

Role

"Housekeeping"

proton pump,

steroid signaling.

[3][5]

Root cell

expansion, iron

transport, ABA-

induced stomatal

closure,

response to low

phosphorus.[3][4]

[6][7]

Phloem loading,

pollen

development.[2]

Root hair

formation and

elongation,

response to low

phosphorus.[3][7]

Apparent ATP

Affinity

High (10-fold

higher than

AHA3).[8]

High (10-fold

higher than

AHA3).[8]

Low.[8]

Not explicitly

determined in the

same

comparative

study.

ATP Hydrolysis

Turnover
High.[8] High.[8] Low.[8]

pH-dependent;

almost inactive at

neutral pH,

active at acidic

pH.[3]

Vanadate

Sensitivity

High (3-fold

higher than

AHA3).[8]

High (3-fold

higher than

AHA3).[8]

Low.[8]

Not explicitly

determined in the

same

comparative

study.

Activation by

Lysophosphatidyl

choline

Moderate

susceptibility.[8]

High

susceptibility.[8]

Moderate

susceptibility.[8]

Not explicitly

determined.
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Phenotype of

Single Mutant

No obvious

growth defect

under ideal

conditions.[2]

Reduced primary

root elongation

under low

phosphorus;

shorter

trichoblast cells.

[3][7]

Male sterile

(lethal).[2]

Reduced root

hair density

under low

phosphorus.[7]

Signaling and Regulatory Pathways
The activity of AHA2 is tightly regulated by a complex network of signaling pathways involving

phosphorylation, protein-protein interactions, and hormonal signals. This regulation allows the

plant to modulate proton pumping in response to various internal and external cues.

AHA2 Regulatory Pathway
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Caption: Regulatory network of AHA2 activity.

Experimental Protocols
Measurement of Plasma Membrane H+-ATPase Activity
This protocol measures the vanadate-sensitive ATP hydrolytic activity of H+-ATPase in isolated

plasma membranes. The principle is to quantify the inorganic phosphate (Pi) released from ATP

hydrolysis, which is proportional to the enzyme's activity.

a. Isolation of Microsomal Membranes:
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Homogenize approximately 100 mg of plant tissue (e.g., Arabidopsis leaves or roots) in 2 ml

of ice-cold homogenization buffer (e.g., 50 mM MOPS-KOH pH 7.5, 0.33 M sucrose, 5 mM

EDTA, 2 mM DTT, 1 mM PMSF, and protease inhibitor cocktail) using a mortar and pestle.

Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C to pellet chloroplasts and

mitochondria.

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour

at 4°C to pellet the microsomal membranes.

Resuspend the pellet in 100 µl of ice-cold resuspension buffer (e.g., 10 mM MOPS-KOH pH

7.5, 0.33 M sucrose, 2 mM DTT).

Determine the protein concentration using a Bradford assay.[9]

b. ATP Hydrolysis Assay:

Prepare the ATPase reaction buffer (e.g., 30 mM MOPS-KOH pH 6.5, 5 mM MgSO4, 50 mM

KCl, 0.02% Brij 58, 1 mM NaN3, 0.1 mM Na2MoO4).

In two separate microcentrifuge tubes, add 20 µg of the microsomal membrane preparation.

To one tube, add 2 µl of 100 mM sodium orthovanadate (inhibitor). To the other, add 2 µl of

reaction buffer (control).

Initiate the reaction by adding 10 µl of 50 mM ATP.

Incubate at 30°C for 30 minutes.

Stop the reaction by adding 1 ml of stop solution (e.g., 2% H2SO4, 5% SDS, 0.5%

ammonium molybdate).

Add 50 µl of ANSA solution (0.5% 1-amino-2-naphthol-4-sulfonic acid in 15% sodium bisulfite

and 0.5% sodium sulfite) to develop the color.

Incubate at room temperature for 30 minutes.

Measure the absorbance at 750 nm.[9][10]
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Calculate the vanadate-sensitive ATPase activity by subtracting the Pi released in the

presence of vanadate from that in the control.

Bimolecular Fluorescence Complementation (BiFC) for
In Vivo Protein-Protein Interaction
BiFC is used to visualize protein-protein interactions in living cells. It is based on the

reconstitution of a fluorescent protein (e.g., YFP) when two non-fluorescent fragments are

brought into proximity by the interaction of proteins fused to them.

a. Vector Construction:

Clone the coding sequences of the two proteins of interest (e.g., AHA2 and a putative

interacting partner) into BiFC vectors. One protein is fused to the N-terminal fragment of YFP

(nYFP) and the other to the C-terminal fragment (cYFP).

b. Transient Expression in Nicotiana benthamiana:

Transform Agrobacterium tumefaciens with the BiFC constructs.

Grow the transformed Agrobacterium cultures overnight.

Resuspend the bacterial cells in infiltration buffer (10 mM MgCl2, 10 mM MES pH 5.6, 150

µM acetosyringone) to an OD600 of 0.5-1.0.

Mix the Agrobacterium suspensions containing the nYFP and cYFP constructs in a 1:1 ratio.

Infiltrate the mixture into the abaxial side of young, fully expanded N. benthamiana leaves

using a needleless syringe.[11]

Incubate the plants for 2-3 days.

c. Microscopy:

Excise a small section of the infiltrated leaf.

Mount it on a microscope slide with a drop of water.
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Observe the YFP fluorescence using a confocal laser scanning microscope. A positive

interaction will result in a reconstituted YFP signal in the subcellular compartment where the

interaction occurs.[6]

Yeast Two-Hybrid (Y2H) Assay
The Y2H system is a powerful genetic method to screen for protein-protein interactions. It relies

on the reconstitution of a functional transcription factor that activates reporter genes.

a. Bait and Prey Plasmid Construction:

Clone the coding sequence of the "bait" protein (e.g., AHA2) into a vector containing a DNA-

binding domain (DBD), such as LexA.

Clone the coding sequence of the "prey" protein (or a cDNA library) into a vector containing a

transcriptional activation domain (AD), such as B42.

b. Yeast Transformation and Mating:

Transform a suitable yeast reporter strain (e.g., EGY48) with the bait plasmid and select for

transformants on appropriate dropout medium (e.g., SD/-Ura).

Transform a different yeast strain of the opposite mating type (e.g., RFY206) with the prey

plasmid or library and select on appropriate dropout medium (e.g., SD/-Trp).

Mate the bait- and prey-containing yeast strains by mixing them on a YPD plate and

incubating for 4-6 hours.

c. Interaction Screening:

Replica-plate the mated yeast onto a selective medium lacking leucine (SD/-Ura/-Trp/-Leu)

and containing galactose to induce the expression of the prey protein.

Growth on the selective medium indicates a positive interaction, as the reconstituted

transcription factor activates the LEU2 reporter gene.

Confirm positive interactions by assaying for the activation of a second reporter gene,

typically lacZ, using a β-galactosidase filter lift assay.[12][13]
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Experimental Workflow Visualization
The following diagram illustrates a general workflow for comparing the function of a protein and

its paralogs.

Phase 1: In Silico & Gene Expression Analysis

Phase 2: Biochemical & Functional Assays

Phase 3: Interaction & Localization StudiesPhase 4: Data Synthesis & Comparison

Identify Paralogs
(BLAST, Phylogenetics)

Analyze Gene Expression
(qRT-PCR, Microarray)

Obtain/Generate Mutants
(T-DNA insertion lines, CRISPR)

Phenotypic Analysis of Mutants
(e.g., root growth, stress response) Isolate Protein/Membranes

Subcellular Localization
(GFP fusion, Confocal Microscopy)

Enzyme Activity Assays
(e.g., ATPase activity)

Protein-Protein Interaction
(Y2H, BiFC, Co-IP)

Compile Quantitative Data
(Tables, Graphs)

Model Functional Differences
(Signaling Pathways)

Click to download full resolution via product page

Caption: General workflow for comparative functional analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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